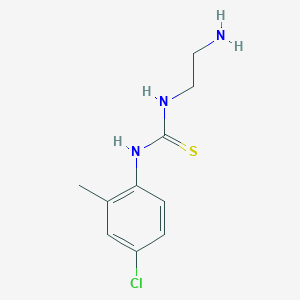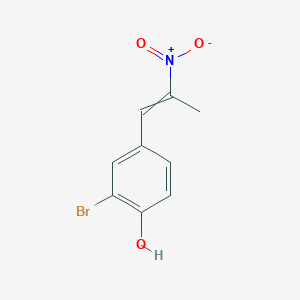
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of phenol, characterized by the presence of a bromine atom at the second position and a nitroprop-1-en-1-yl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol typically involves the condensation of 4-bromobenzaldehyde with nitroethane. The reaction is catalyzed by a base, such as butylamine, and is carried out in acetic acid (AcOH) at elevated temperatures (333 K). The reaction mixture is sonicated until the conversion of the aldehyde is complete . The product is then isolated by pouring the reaction mixture into ice water, filtering off the precipitate, washing it with water, and recrystallizing it from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production would also require efficient purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is 2-Bromo-4-(2-aminoprop-1-en-1-yl)phenol.
Substitution: Products depend on the nucleophile used, such as 2-Amino-4-(2-nitroprop-1-en-1-yl)phenol when using an amine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-ethoxy-4-(2-nitroprop-1-en-1-yl)phenol: Similar structure with an ethoxy group at the sixth position.
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Lacks the hydroxyl group present in 2-Bromo-4-(2-nitroprop-1-en-1-yl)phenol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a nitroprop-1-en-1-yl group on the phenol ring
Eigenschaften
CAS-Nummer |
61131-64-4 |
|---|---|
Molekularformel |
C9H8BrNO3 |
Molekulargewicht |
258.07 g/mol |
IUPAC-Name |
2-bromo-4-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8BrNO3/c1-6(11(13)14)4-7-2-3-9(12)8(10)5-7/h2-5,12H,1H3 |
InChI-Schlüssel |
JTYVZODPISTIAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1)O)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)

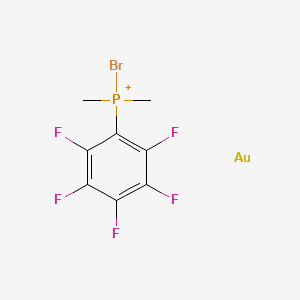
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
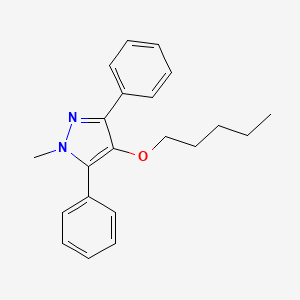
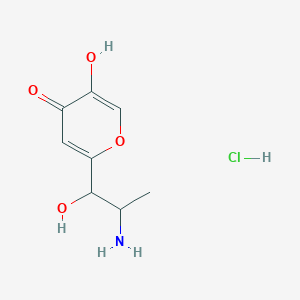
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
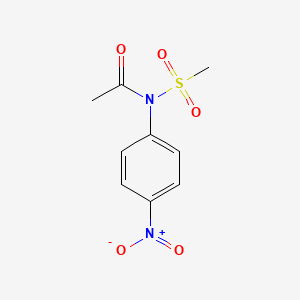
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
